![molecular formula C11H6O6 B8747617 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid CAS No. 84632-14-4](/img/structure/B8747617.png)
6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is a complex organic compound with the molecular formula C12H6O7 It is a derivative of benzopyran and contains a dioxolo ring fused to the benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzopyran derivative with a dioxolo compound in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid
- Oxolinic acid
- Maackiain
Uniqueness
6-Oxo-2H,6H-[1,3]dioxolo4,5-gbenzopyran-7-carboxylic acid is unique due to its specific structural features, such as the fused dioxolo and benzopyran rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
84632-14-4 |
|---|---|
Molekularformel |
C11H6O6 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
6-oxo-[1,3]dioxolo[4,5-g]chromene-7-carboxylic acid |
InChI |
InChI=1S/C11H6O6/c12-10(13)6-1-5-2-8-9(16-4-15-8)3-7(5)17-11(6)14/h1-3H,4H2,(H,12,13) |
InChI-Schlüssel |
MVGFVGHYOPKRDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
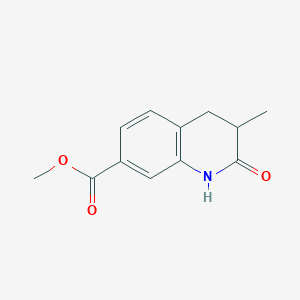
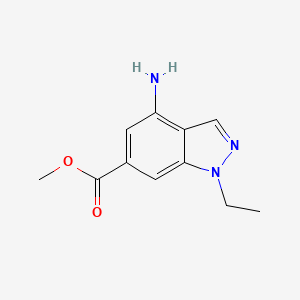
![Benzyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8747573.png)
![6'-Fluorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8747579.png)

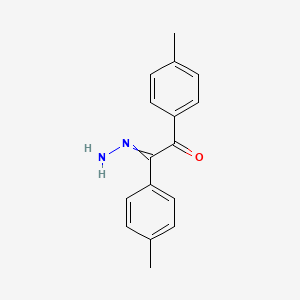

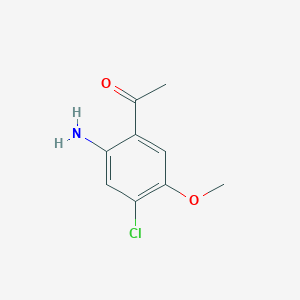
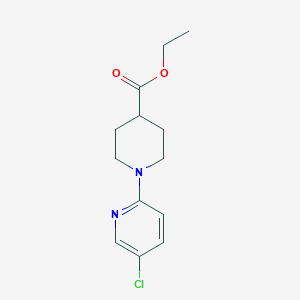

![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B8747603.png)
![[4-(1-Hydroxy-1-methylethyl)phenyl]acetaldehyde](/img/structure/B8747604.png)
![N-Methyl-1-[3-(1-methylpiperidin-4-yl)phenyl]methanamine](/img/structure/B8747609.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B8747619.png)
